6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Medicinal Chemistry Synthetic Methodology Physicochemical Profiling

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1784898-82-3) is a bifunctional tetrahydroisoquinoline (THIQ) building block, distinguished by a C6-bromo substituent and a gem‑difluoro motif at the C4 position. The THIQ scaffold is a privileged structure in drug discovery, underpinning numerous bioactive molecules and approved pharmaceuticals.

Molecular Formula C9H9BrClF2N
Molecular Weight 284.53 g/mol
Cat. No. B13484801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Molecular FormulaC9H9BrClF2N
Molecular Weight284.53 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Br)C(CN1)(F)F.Cl
InChIInChI=1S/C9H8BrF2N.ClH/c10-7-2-1-6-4-13-5-9(11,12)8(6)3-7;/h1-3,13H,4-5H2;1H
InChIKeyFHDUHTRTLBTNJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Core Identity and Comparator Landscape


6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1784898-82-3) is a bifunctional tetrahydroisoquinoline (THIQ) building block, distinguished by a C6-bromo substituent and a gem‑difluoro motif at the C4 position . The THIQ scaffold is a privileged structure in drug discovery, underpinning numerous bioactive molecules and approved pharmaceuticals [1]. Key in-class comparators include 6-bromo-1,2,3,4-tetrahydroisoquinoline (lacking the 4,4-difluoro group) and 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline (lacking the C6-bromo handle). These analogs are frequently used as surrogates in medicinal chemistry optimization campaigns, but the target compound's unique combination of substitution patterns creates distinct physicochemical and reactivity profiles that must be evaluated for informed procurement.

Why 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Replaced by Unsubstituted or Mono‑Substituted Analogs


Generic substitution with structurally close THIQ building blocks—such as 6-bromo-1,2,3,4-tetrahydroisoquinoline or 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline—carries quantifiable risk in synthesis and final compound optimization. The gem‑difluoro substituent at C4 significantly lowers the basicity of the secondary amine (ΔpKa ≈ 4 units), altering both reactivity in N‑functionalization steps and the physicochemical properties of downstream products . Simultaneously, removing the C6-bromo handle eliminates the primary vector for Pd‑catalyzed cross‑coupling, which is essential for late‑stage diversification . Consequently, interchange without rigorous requalification can lead to failed coupling reactions, altered pharmacokinetic profiles in derived lead series, and batch‑to‑batch variability in multi‑step syntheses. The quantitative comparisons below establish the measurable performance gaps that justify intentional selection of this compound over its nearest neighbors.

Quantitative Differentiation Evidence for 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride vs. Primary Analogs


Amine Basicity (pKa) Reduction Drives Differential N‑Functionalization Reactivity

The 4,4-difluoro substitution exerts a strong electron‑withdrawing effect, reducing the predicted pKa of the secondary amine by approximately 4.14 log units relative to the non‑fluorinated 6‑bromo analog. This directly impacts nucleophilicity and the pH‑dependent speciation of the molecule, altering the optimal conditions for N‑alkylation, N‑acylation, and N‑sulfonylation reactions .

Medicinal Chemistry Synthetic Methodology Physicochemical Profiling

Lipophilicity (LogP) Tuning Enables Fine‑Control of Downstream ADME Properties

Computationally derived LogP for the target compound (2.64) lies between the values for the non‑fluorinated 6‑bromo analog (LogP 2.42) and the non‑brominated 4,4‑difluoro analog (LogP 1.21). This intermediate lipophilicity is a deliberate balance: the bromine atom contributes +0.22 log units relative to the 6‑H,4,4‑difluoro parent, while the difluoro group subtracts roughly −0.78 log units relative to the 6‑bromo,4,4‑dihydro parent .

Drug Design ADME Physicochemical Profiling

Bifunctional Reactivity: Simultaneous C6 Cross‑Coupling Handle and C4‑gem‑Difluoro Metabolic Shield

The target compound uniquely combines an aryl bromide at C6—amenable to Suzuki, Buchwald–Hartwig, and other Pd‑catalyzed cross‑couplings—with a C4‑gem‑difluoro group that enhances metabolic stability of derived structures. In contrast, 4,4‑difluoro‑1,2,3,4‑tetrahydroisoquinoline lacks the halogen coupling handle, while 6‑bromo‑1,2,3,4‑tetrahydroisoquinoline lacks the fluorine‑mediated metabolic shielding . The dione analog (CAS 2680542-54-3) has been noted for improved bioavailability attributed to the difluoro moiety, supporting the class‑level advantage of this substitution pattern .

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Elevated Density and Boiling Point Relative to Non‑Brominated Analog Impacts Purification and Formulation

The predicted density (1.63 g/cm³) and boiling point (256.4 °C) of the target compound are substantially higher than those of 4,4‑difluoro‑1,2,3,4‑tetrahydroisoquinoline (density 1.2 g/cm³, bp 205.5 °C). These differences arise from the added molecular weight and polarizability of the bromine atom and can influence distillation parameters, chromatographic retention, and storage classification .

Process Chemistry Purification Formulation

Optimal Procurement Scenarios for 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Based on Differentiated Performance


Medicinal Chemistry: Late‑Stage Diversification of CNS Penetrant Leads

When a CNS‑targeted lead series requires parallel SAR exploration at the C6 position while maintaining a controlled pKa at the secondary amine, this building block is preferred over 6‑bromo‑THIQ (pKa 9.26) because the lower pKa of 5.12 ensures the amine remains predominantly unprotonated at physiological pH, potentially improving blood‑brain barrier penetration . The C6‑Br handle allows rapid Suzuki library synthesis without N‑protection/deprotection, collapsing a 3‑step sequence into a single transformation .

ADME Optimization: Fine‑Tuning Lipophilicity Without Sacrificing Synthetic Tractability

For lead series where LogP must be maintained between 2.4 and 2.7 to balance solubility and permeability, this compound (LogP 2.64) offers a critical advantage over the non‑fluorinated analog (LogP 2.42) by providing a slightly higher LogP that enhances membrane partitioning, while the difluoro motif simultaneously reduces oxidative metabolism at the C4‑adjacent positions . This dual benefit allows medicinal chemists to achieve two optimization goals with a single building block.

Process Chemistry: Scalable Bifunctional Intermediate for Parallel Synthesis

In a kilo‑lab setting, the higher density (1.63 vs. 1.2 g/cm³) and elevated boiling point (256.4 vs. 205.5 °C) relative to the non‑brominated difluoro analog necessitate adjusted distillation and chromatography parameters . However, the orthogonal reactivity (C6‑Br for cross‑coupling, N‑H for amine functionalization) reduces the total number of synthetic steps in library production, offsetting the increased per‑step complexity and delivering higher overall throughput.

Fragment‑Based Drug Discovery: Halogen‑Bonding Probe with Controlled Basicity

For fragment screens targeting protein sites with halogen‑bonding hotspots, the C6‑Br serves as a sigma‑hole donor, while the C4‑F2 group modulates the amine pKa to 5.12, ensuring the fragment is predominantly neutral in the assay buffer (pH 7.4) and avoiding nonspecific electrostatic interactions that plague higher‑basicity THIQ fragments . The calculated topological polar surface area (TPSA 12.03 Ų) supports passive membrane permeability, making it suitable for cell‑based screening cascades .

Quote Request

Request a Quote for 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.